6-(2,5-dichlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
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Overview
Description
6-(2,5-dichlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core substituted with a 2,5-dichlorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-dichlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves the reaction of a pyrrolo[3,4-d]pyrimidine derivative with 2,5-dichlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-dichlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
6-(2,5-dichlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly as inhibitors of specific enzymes or receptors.
Biological Studies: The compound is studied for its biological activity, including anti-inflammatory and anticancer properties.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(2,5-dichlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
6-substituted thieno[2,3-d]pyrimidines: These compounds share a similar core structure and are also studied for their anticancer properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their inhibitory activity against specific protein kinases.
Uniqueness
6-(2,5-dichlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is unique due to the presence of the 2,5-dichlorobenzenesulfonyl group, which imparts specific chemical and biological properties. This substitution pattern can influence the compound’s reactivity and its interaction with biological targets, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
6-(2,5-dichlorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O2S/c13-9-1-2-10(14)12(3-9)20(18,19)17-5-8-4-15-7-16-11(8)6-17/h1-4,7H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSCKHYAHOVIBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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